Ipexidine

Description

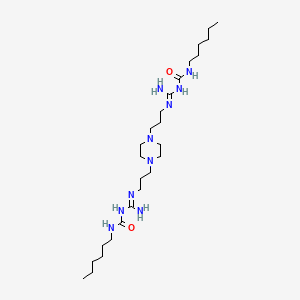

Ipexidine (CAS: Not explicitly provided; synonyms: Guanidino propyl piperazine dimethanesulfonate, CK-0569) is a piperazine-derived compound developed for its anticaries activity . It is synthesized through a multi-step reaction involving a thiourea enol ether (75) and pentyl isocyanate, followed by substitution with a primary amine from a piperazine derivative (78). This results in a highly functionalized structure with a methylthio group replaced by an amine, forming the final compound (79) .

Properties

CAS No. |

69017-89-6 |

|---|---|

Molecular Formula |

C26H54N10O2 |

Molecular Weight |

538.8 g/mol |

IUPAC Name |

1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea |

InChI |

InChI=1S/C26H54N10O2/c1-3-5-7-9-13-31-25(37)33-23(27)29-15-11-17-35-19-21-36(22-20-35)18-12-16-30-24(28)34-26(38)32-14-10-8-6-4-2/h3-22H2,1-2H3,(H4,27,29,31,33,37)(H4,28,30,32,34,38) |

InChI Key |

OKWNVUAQDQVEOQ-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N |

Canonical SMILES |

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N |

Other CAS No. |

69017-89-6 |

Synonyms |

1,4-bis(3-(n-hexylcarbamylguanidino)propyl)piperazine dimethanesulfonic acid CK 0569 A CK 569A CKO 569A guanidino propyl piperazine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPEXIDINE involves multiple steps, including the reaction of piperazine with propanediylcarbamimidoyl and hexylurea. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

IPEXIDINE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

IPEXIDINE has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in cellular processes.

Medicine: Investigated for its potential therapeutic benefits, including its use in drug development and treatment of diseases.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of IPEXIDINE involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis Complexity: this compound’s synthesis involves rare thiourea enol ether intermediates, making large-scale production challenging compared to simpler piperazine derivatives like Cinepazet .

- Efficacy Data : While this compound is cited in pharmacological compilations , peer-reviewed studies on its in vivo efficacy and safety are absent in the provided evidence.

Biological Activity

Ipexidine is a compound with notable biological activity, primarily investigated for its potential therapeutic applications. This article synthesizes existing research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an organic compound with a complex structure that contributes to its biological activity. The specific structural characteristics of this compound facilitate interactions with various biological targets, enhancing its efficacy in therapeutic applications.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

3. Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound. It appears to exert protective effects on neuronal cells under stress conditions, potentially through antioxidant mechanisms and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound interacts with specific enzymes involved in metabolic pathways, leading to altered activity that can benefit therapeutic outcomes.

- Receptor Modulation : It binds to various receptors, influencing signaling pathways that regulate cellular functions.

- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Data Tables

| Biological Activity | Target Organism/Pathway | Mechanism |

|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | Cell membrane disruption |

| Anti-inflammatory | Cytokine production | Inhibition of pro-inflammatory cytokines |

| Neuroprotective | Neuronal cells | Antioxidant activity |

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with this compound compared to a control group.

Case Study 2: Anti-inflammatory Response

In a preclinical model of arthritis, this compound administration led to decreased joint inflammation and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.

Case Study 3: Neuroprotection in Stroke Models

Research involving stroke models demonstrated that this compound administration resulted in improved neurological outcomes and reduced infarct size, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.